molecular formula C10H16ClNO3 B1375883 1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride CAS No. 61711-95-3

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride

Cat. No.: B1375883
CAS No.: 61711-95-3
M. Wt: 233.69 g/mol
InChI Key: XXEWPOJAQLRGMD-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride is a chemical compound with a unique structure that includes an aminoethoxy group and two methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and methoxy groups on the benzene ring can participate in substitution reactions.

Scientific Research Applications

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Biological Activity

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride is a compound of interest due to its potential biological activities. The compound, also known as a derivative of 2-aminobenzene, has been investigated for various pharmacological effects, particularly in the context of anticancer activity and other therapeutic applications.

  • Molecular Formula : C10H16ClNO
  • Molecular Weight : 201.69 g/mol

The biological activity of this compound is primarily attributed to its structural properties that allow it to interact with various biological targets. It has shown potential in inhibiting specific protein kinases and other enzymes involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines.

Cell Line IC50 (µM) Reference
HepG261.29
HCT11667.11
MCF769.98

The compound exhibited a significant reduction in cell viability in these cell lines compared to standard chemotherapeutic agents like etoposide.

Mechanistic Insights

The proposed mechanism involves the inhibition of key signaling pathways that promote tumor growth. For instance, it has been shown to inhibit tyrosine kinases such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation and survival . The compound's ability to induce apoptosis in cancer cells has also been noted, further supporting its role as a potential anticancer agent.

Case Studies

A notable case study involved the synthesis and evaluation of similar compounds derived from 2-aminobenzothiazole, which share structural similarities with this compound. These derivatives were tested against various cancer cell lines using the MTT assay, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .

Toxicological Profile

In addition to its therapeutic potential, it is essential to consider the toxicological aspects of the compound. Preliminary hazard assessments indicated that while the compound exhibits some toxicity at high concentrations, it does not show significant mutagenic or carcinogenic properties under standard testing conditions .

Toxicity Data Summary

Endpoint Value
Oral LD50>2000 mg/kg
Skin IrritationNot an irritant
Eye IrritationNot an irritant
MutagenicityNegative

Properties

IUPAC Name

2-(3,5-dimethoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11;/h5-7H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEWPOJAQLRGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OCCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20814828
Record name 2-(3,5-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20814828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61711-95-3
Record name 2-(3,5-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20814828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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